molecular formula C17H14ClNO2S B5697598 3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5697598
M. Wt: 331.8 g/mol
InChI Key: CMXYFBKSUOIHPD-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound with the molecular formula C16H12ClNO2S. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiophene derivatives

    Substitution: Substituted benzothiophene derivatives

Scientific Research Applications

3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-21-13-8-4-2-6-11(13)10-19-17(20)16-15(18)12-7-3-5-9-14(12)22-16/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXYFBKSUOIHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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